2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole
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Overview
Description
2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The ethoxy, methyl, and trifluoroethyl groups can be introduced through various substitution reactions. For example, ethylation can be performed using ethyl iodide in the presence of a base, while trifluoroethylation can be achieved using trifluoroethyl iodide under similar conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of pyrrole oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-1-methylpyrrole: Lacks the trifluoroethyl group, which may result in different chemical properties and applications.
1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole: Lacks the ethoxy group, potentially affecting its reactivity and biological activity.
2-ethoxy-1H-pyrrole: Lacks both the methyl and trifluoroethyl groups, which could significantly alter its properties.
Uniqueness
The presence of the ethoxy, methyl, and trifluoroethyl groups in 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole makes it unique compared to other pyrrole derivatives
Properties
IUPAC Name |
2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c1-3-14-8-5-4-7(13(8)2)6-9(10,11)12/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRJDFHVOCWREM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(N1C)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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